3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline
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Overview
Description
3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C10H12F3N It is characterized by the presence of two methyl groups attached to the benzene ring and a trifluoroethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 3,4-dimethylaniline with 2,2,2-trifluoroethylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include catalysts such as iron porphyrin, which facilitates the N-trifluoroethylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet demand.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aniline derivatives
Scientific Research Applications
3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets and pathways within a system. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The specific molecular targets and pathways depend on the context in which the compound is used, such as in biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline include:
- 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline
- 4-(2,2,2-trifluoroethyl)aniline
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring and the presence of the trifluoroethyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.
Biological Activity
3,4-Dimethyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dimethyl-substituted aniline structure with a trifluoroethyl group. Its chemical formula is C12H14F3N and it has a molecular weight of approximately 221.22 g/mol. The presence of the trifluoroethyl group enhances its lipophilicity, which can facilitate interactions with biological membranes and proteins, potentially affecting various biochemical pathways.
The mechanism of action for this compound involves:
- Enhanced Lipophilicity : The trifluoroethyl group increases the compound's ability to penetrate lipid membranes, allowing it to interact with hydrophobic regions of proteins or enzymes .
- Biochemical Interactions : It may modulate the activity of specific molecular targets, leading to various pharmacological effects such as antimicrobial or anticancer activities .
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds containing the trifluoroethyl moiety have shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria . The effectiveness varies based on the specific structure and substituents present.
Anticancer Properties
Several studies have evaluated the anticancer potential of related compounds:
- Cell Line Studies : Compounds structurally related to this compound have demonstrated antiproliferative effects against various human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). For example, certain derivatives showed IC50 values indicating potent inhibitory effects on cancer cell growth .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2,4-Dimethyl-N-(2,2,2-trifluoroethyl)aniline | Similar dimethyl substitution | Moderate antimicrobial activity |
N,N-Dimethylaniline | Lacks trifluoroethyl group | Lower lipophilicity |
3-Fluoroaniline | Contains fluorine instead of trifluoroethyl | Variable anticancer activity |
Case Studies and Research Findings
- Anticancer Activity : A study evaluated various aniline derivatives for their ability to inhibit tubulin polymerization. Compounds similar to this compound exhibited enhanced activity compared to standard drugs like combretastatin A-4 .
- Antimicrobial Screening : In a broad-spectrum antibacterial screening at concentrations of 200 μg/mL and 100 μg/mL against standard strains (e.g., streptomycin), certain derivatives were found to possess significant antibacterial properties .
Properties
Molecular Formula |
C10H12F3N |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C10H12F3N/c1-7-3-4-9(5-8(7)2)14-6-10(11,12)13/h3-5,14H,6H2,1-2H3 |
InChI Key |
SSWBHHMBVMJOPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(F)(F)F)C |
Origin of Product |
United States |
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